3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine
Description
Significance of Heterocyclic Scaffolds in Organic and Medicinal Chemistry
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to medicinal chemistry. rroij.com Their structural diversity and ability to engage in various intermolecular interactions, such as hydrogen bonding and π-π stacking, make them ideal scaffolds for designing new therapeutic agents. researchgate.net A significant majority of all biologically active chemical entities contain a heterocyclic ring. nih.gov These scaffolds are present in a vast array of natural products, vitamins, and approved drugs, highlighting their importance in biological processes. The incorporation of heteroatoms like nitrogen, oxygen, and sulfur can influence a molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, which are critical for drug development. rroij.comnih.gov
The versatility of heterocyclic systems allows medicinal chemists to create libraries of compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ijnrd.org
Overview of Isoxazole (B147169) and Benzo[b]thiophene Ring Systems
Isoxazole: The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. nih.gov This scaffold is of great interest to chemists and pharmacologists due to its presence in numerous biologically active compounds and its relative ease of synthesis. exlibrisgroup.com Isoxazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. nih.govrsc.orgresearchgate.net The isoxazole moiety can act as a bioisostere for other functional groups, and its electronic properties can be modulated through substitution, making it a versatile building block in drug design. nih.gov
Benzo[b]thiophene: Benzo[b]thiophene is a bicyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring. wikipedia.org This sulfur-containing heterocycle is a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. nih.govresearchgate.net These activities include anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. nih.govijpsjournal.comktu.edu The benzo[b]thiophene core is found in several approved drugs, such as the selective estrogen receptor modulator raloxifene (B1678788) and the antiasthmatic drug zileuton, which underscores its therapeutic relevance. wikipedia.orgktu.edu
Rationale for Investigating Hybrid Benzo[b]thiophen-isoxazole Structures
The strategy of creating hybrid molecules by combining two or more different pharmacophoric scaffolds into a single entity is a well-established approach in drug discovery. rsc.orgnih.gov This concept, often referred to as molecular hybridization, aims to develop new chemical entities with potentially improved affinity, enhanced efficacy, or a novel mechanism of action. nih.gov
The rationale for investigating hybrid structures like 3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine is based on the potential for synergistic effects between the isoxazole and benzo[b]thiophene moieties. By linking these two biologically active scaffolds, it is hypothesized that the resulting hybrid compound may interact with multiple biological targets or exhibit a pharmacological profile that is distinct from its individual components. Such a hybrid could lead to the discovery of novel therapeutic agents with improved properties. rsc.org
Illustrative Data on Benzo[b]thiophen-isoxazole Derivatives
While specific experimental data for this compound is not extensively available in public literature, the following tables provide illustrative examples of the types of data that would be generated and analyzed for such a compound and its derivatives in a research setting.
Table 1: Hypothetical Physicochemical Properties of a Series of Benzo[b]thiophen-isoxazole Analogs
This interactive table presents hypothetical physicochemical properties for a series of imagined analogs of this compound. These values are for illustrative purposes to show how chemists would evaluate such compounds.
| Compound ID | R1 Group | R2 Group | Molecular Weight ( g/mol ) | Calculated logP | Polar Surface Area (Ų) |
| HYPO-001 | H | H | 216.26 | 2.8 | 69.1 |
| HYPO-002 | CH3 | H | 230.29 | 3.2 | 69.1 |
| HYPO-003 | H | Cl | 250.71 | 3.5 | 69.1 |
| HYPO-004 | OCH3 | H | 246.29 | 2.7 | 78.3 |
| HYPO-005 | H | NO2 | 261.26 | 2.9 | 114.9 |
Table 2: Illustrative Biological Activity Data for a Hypothetical Series of Benzo[b]thiophen-isoxazole Derivatives
This table provides an example of how the biological activity of a series of hypothetical compounds might be presented. The data shown are not real experimental results.
| Compound ID | Enzyme Inhibition IC50 (µM) | Antibacterial MIC (µg/mL) - E. coli | Cytotoxicity CC50 (µM) - HeLa Cells |
| HYPO-001 | 15.2 | >128 | 50.1 |
| HYPO-002 | 10.5 | 64 | 45.3 |
| HYPO-003 | 5.8 | 32 | 22.7 |
| HYPO-004 | 25.1 | >128 | >100 |
| HYPO-005 | 2.1 | 16 | 8.9 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8N2OS |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
3-(1-benzothiophen-3-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C11H8N2OS/c12-11-5-9(13-14-11)8-6-15-10-4-2-1-3-7(8)10/h1-6H,12H2 |
InChI Key |
AYLMGPAINSEWSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=NOC(=C3)N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 3 Benzo B Thiophen 3 Yl Isoxazol 5 Amine
Transformations Involving the Isoxazol-5-amine (B86289) Moiety
The isoxazol-5-amine portion of the molecule is a primary site for derivatization due to the nucleophilic nature of the exocyclic amino group. This group readily participates in a variety of common organic reactions.
The primary amine at the 5-position of the isoxazole (B147169) ring is susceptible to acylation and sulfonamidation. These reactions are standard transformations for aromatic amines, leading to the formation of corresponding amides and sulfonamides.
Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) would yield N-(3-(benzo[b]thiophen-3-yl)isoxazol-5-yl)amides. For instance, treatment with acetyl chloride would produce N-(3-(benzo[b]thiophen-3-yl)isoxazol-5-yl)acetamide. These reactions are typically high-yielding and proceed under mild conditions. The resulting amides can alter the electronic and steric properties of the parent molecule. The benzo[b]thiophene moiety itself can be acylated, often at the 3-position, but the presence of the activating amino group on the isoxazole ring makes it the more likely site for initial acylation under standard conditions nih.govresearchgate.net.
Sulfonamidation: Similarly, the amine can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, to form stable sulfonamides. This reaction is also typically performed in the presence of a base. The preparation of 5-sulfanilamidoisoxazoles from 5-aminoisoxazoles is a well-established process in medicinal chemistry, highlighting the feasibility of this transformation google.com.
| Reaction Type | Reagent Example | Expected Product Structure | Reference |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | N-(3-(benzo[b]thiophen-3-yl)isoxazol-5-yl)acetamide | nih.gov |
| Sulfonamidation | p-Toluenesulfonyl Chloride (TsCl) | N-(3-(benzo[b]thiophen-3-yl)isoxazol-5-yl)-4-methylbenzenesulfonamide | google.com |
The amino group can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). These reactions are typically acid-catalyzed and involve the elimination of a water molecule. For example, reacting 3-(benzo[b]thiophen-3-yl)isoxazol-5-amine with an aromatic aldehyde like 4-nitrobenzaldehyde (B150856) would yield the corresponding N-((4-nitrophenyl)methylene)-3-(benzo[b]thiophen-3-yl)isoxazol-5-amine researchgate.net. Such imine derivatives are valuable intermediates themselves, as the C=N bond can be subjected to further transformations like reduction to a secondary amine or addition of nucleophiles researchgate.net. Condensation of amino-isoxazoles with indole (B1671886) and aldehydes has been shown to proceed in a three-component reaction to form indolylmethane derivatives researchgate.net.
While the amino group itself is a nucleophile, the isoxazole ring can potentially undergo nucleophilic substitution, although this is less common than electrophilic substitution on the benzo[b]thiophene ring. The reactivity of the isoxazole ring towards nucleophiles is generally low unless activated by electron-withdrawing groups or by forming a diazonium salt from the amine. Conversion of the 5-amino group into a diazonium salt would create an excellent leaving group (N₂), allowing for its replacement by a variety of nucleophiles (e.g., halides, hydroxyl, cyano groups) in Sandmeyer-type reactions.
Electrophilic and Nucleophilic Reactions on the Benzo[b]thiophene Ring
The benzo[b]thiophene ring system is aromatic and undergoes substitution reactions characteristic of such structures.
Electrophilic Aromatic Substitution: Benzo[b]thiophene is an electron-rich heterocycle that preferentially undergoes electrophilic substitution. Theoretical and experimental studies show that the C3 position is the most reactive site, followed by the C2 position chemicalbook.com. Since the C3 position in the target molecule is already occupied by the isoxazolyl group, electrophilic attack is directed to other positions. The next most likely sites for substitution are on the benzene (B151609) ring, typically at the C4, C6, or C7 positions. The precise location is influenced by the directing effects of both the fused thiophene (B33073) ring and the C3-substituent. Reactions such as nitration and halogenation on substituted benzo[b]thiophenes have been shown to produce a mixture of isomers, with substitution occurring on the benzene portion of the molecule rsc.orgcdnsciencepub.com. For example, nitration of 3-methylbenzo[b]thiophene-2-carboxylic acid results in substitution at the 4-, 6-, and 7-positions rsc.org.
Nucleophilic Aromatic Substitution: The benzo[b]thiophene ring is generally resistant to nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups (such as a nitro group) or if a good leaving group (like a halogen) is present at a reactive position acs.orgresearchgate.net. For instance, 3-bromo-2-nitrobenzo[b]thiophene has been shown to react with amines to give products of nucleophilic substitution acs.orgresearchgate.net. In the case of this compound, direct nucleophilic attack on the unsubstituted ring is unlikely. However, if derivatives containing leaving groups are synthesized (e.g., via electrophilic halogenation), they could serve as precursors for nucleophilic substitution reactions. Halogen atoms at the C2 position of benzo[b]thiophene are reported to be more susceptible to displacement by amine nucleophiles than those at the C3 position taylorfrancis.com.
Regioselectivity and Stereoselectivity in Derivatization
Stereoselectivity: For the reactions described, stereoselectivity is generally not a factor as they involve transformations on planar, achiral aromatic rings. However, if chiral reagents are used or if derivatives are synthesized that contain stereocenters (e.g., by reduction of a Schiff base with a chiral reducing agent), then diastereomeric or enantiomeric products could be formed.
Synthesis of Structural Analogues and Hybrid Molecules
The core structure of this compound serves as a scaffold for the synthesis of a wide range of structural analogues and hybrid molecules.
Structural Analogues: Analogues can be synthesized by modifying either the benzo[b]thiophene or the isoxazole ring.
Benzo[b]thiophene Modifications: Various substituents (e.g., halogens, alkyl, alkoxy groups) can be introduced onto the benzene ring of the benzo[b]thiophene starting material prior to the construction of the isoxazole ring nih.gov. This allows for systematic exploration of structure-activity relationships. For instance, 3-halobenzo[b]thiophenes can be synthesized and potentially used as precursors nih.gov.
Isoxazole Modifications: The isoxazole ring itself can be modified. For example, starting with different precursors can lead to substitution at the C4 position of the isoxazole ring.
Hybrid Molecules: The compound can be linked to other pharmacologically relevant scaffolds to create hybrid molecules with potentially enhanced or novel biological activities.
Condensation/Acylation: The 5-amino group is a convenient handle for creating hybrids. It can be acylated with carboxylic acids that are themselves bioactive molecules, or condensed with aldehydes to form larger structures. For example, benzo[b]thiophene-acylhydrazone hybrids have been synthesized and evaluated for their biological properties nih.gov.
Palladium-Catalyzed Cross-Coupling: If a halogenated analogue of the title compound is prepared, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to attach a wide variety of aryl, heteroaryl, or alkyl groups, leading to complex hybrid structures nih.gov. The synthesis of benzo[b]thiophene-isatin hybrids has also been reported as a strategy to create new bioactive agents nih.gov.
| Strategy | Description | Example of Resulting Structure | Reference |
|---|---|---|---|
| Synthesis of Halogenated Analogues | Introduction of halogen atoms (Cl, Br) onto the benzo[b]thiophene ring. | 3-(Halogenated-benzo[b]thiophen-3-yl)isoxazol-5-amine | nih.gov |
| Formation of Acylhydrazone Hybrids | Derivatization of a carbohydrazide on the benzo[b]thiophene ring, followed by condensation with aldehydes. | Benzo[b]thiophene-acylhydrazone derivatives | nih.gov |
| Creation of Isatin Hybrids | Coupling the benzo[b]thiophene scaffold with an isatin moiety. | Benzo[b]thiophene-isatin hybrids | nih.gov |
| Palladium-Catalyzed Cross-Coupling | Functionalization of halogenated benzo[b]thiophenes to introduce diverse substituents. | Multi-substituted benzo[b]thiophenes | nih.gov |
Spectroscopic and Structural Elucidation of Novel Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. For derivatives of 3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine, ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework.
In a typical ¹H NMR spectrum of a derivative, the aromatic protons of the benzo[b]thiophene ring system would appear in the downfield region, generally between δ 7.0 and 8.5 ppm. The chemical shifts and coupling constants of these protons provide information about the substitution pattern on the benzene (B151609) ring. The isoxazole (B147169) ring protons, if present, would also have characteristic chemical shifts. Protons on substituents attached to the amine group would appear in various regions of the spectrum depending on their electronic environment.
The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of all unique carbon atoms in the molecule. The carbons of the benzo[b]thiophene and isoxazole rings would resonate at distinct frequencies, and the positions of these signals can confirm the connectivity of the heterocyclic core.
Table 1: Representative ¹H NMR Spectral Data for a Hypothetical Derivative
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.90 - 7.40 | m | Aromatic Protons (Benzo[b]thiophene) |
| 6.80 | s | Isoxazole C4-H |
Table 2: Representative ¹³C NMR Spectral Data for a Hypothetical Derivative
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 170.0 | Isoxazole C5 |
| 160.0 | Isoxazole C3 |
| 140.0 - 120.0 | Benzo[b]thiophene Carbons |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to four or five decimal places. This technique is crucial for confirming the molecular formula of newly synthesized derivatives of this compound. The exact mass obtained from HRMS can be compared with the calculated mass for the proposed molecular formula, with a close match providing strong evidence for the compound's identity. For instance, the calculated mass for the parent compound C₁₁H₇N₂OS is 215.0279.
Table 3: HRMS Data for a Hypothetical Derivative
| Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |
|---|
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the IR spectrum of a this compound derivative, characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine group would typically appear as one or two sharp bands in the region of 3400-3200 cm⁻¹. The C=N stretching of the isoxazole ring and the C=C stretching of the aromatic rings would be observed in the 1650-1450 cm⁻¹ region. The C-S stretching of the thiophene (B33073) ring may be found in the fingerprint region.
Table 4: Key IR Absorption Bands for a Hypothetical Derivative
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 3450 - 3300 | N-H Stretch (Amine) |
| 1620 | C=N Stretch (Isoxazole) |
| 1580 | C=C Stretch (Aromatic) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of a derivative of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles. This information is invaluable for confirming the absolute stereochemistry and understanding the intermolecular interactions, such as hydrogen bonding, in the solid state. The resulting crystal structure provides an unambiguous confirmation of the molecular connectivity and conformation.
Due to the lack of publicly available experimental data for a specific crystal structure of a derivative, a representative data table cannot be generated. However, a typical crystallographic study would report parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles. These methods provide detailed information about electron distribution, molecular orbital energies, and electrostatic potential.
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net For compounds like 3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. researchgate.netacu.edu.in
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and kinetic stability of a molecule. The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org In studies of isoxazole (B147169) and benzo[b]thiophene derivatives, the HOMO-LUMO gap is frequently calculated to predict their electronic behavior and potential applications in areas like optoelectronics or pharmacology. researchgate.netub.ac.idnih.gov For instance, in related polythiophene derivatives, the band gap can be significantly influenced by different substituents, indicating that the electronic properties are tunable. tandfonline.com
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.646 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| ELUMO | -1.816 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| Energy Gap (ΔE) | 4.83 | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. scirp.org |
Electrostatic Potential Surface (EPS) Analysis
The Molecular Electrostatic Potential (MEP), or Electrostatic Potential Surface (EPS), is a valuable tool for understanding the charge distribution within a molecule. It is generated from DFT calculations and mapped onto the electron density surface. The MEP visualizes the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue).
These maps are instrumental in predicting how a molecule will interact with other molecules, such as biological receptors or chemical reagents. The negative potential regions, often found around heteroatoms like nitrogen and oxygen, indicate likely sites for electrophilic attack. Conversely, positive potential regions, usually around hydrogen atoms, are susceptible to nucleophilic attack. For related spiro[benzo[b]thiophene-dioxolane] derivatives, MEP surfaces have been used to highlight these electrophilic and nucleophilic regions. dergipark.org.tr
Conformational Analysis and Molecular Mechanics
Conformational analysis aims to determine the most stable three-dimensional arrangement of a molecule. For a molecule like this compound, a key structural feature is the dihedral angle between the planes of the benzo[b]thiophene and isoxazole ring systems. This relative orientation can significantly impact the molecule's ability to fit into a biological target's binding site.
While X-ray crystallography provides definitive experimental data on the solid-state conformation, computational methods like molecular mechanics and DFT geometry optimization are used to predict the lowest energy conformers in the gas phase or in solution. These calculations help understand the molecule's flexibility and the energy barriers between different conformations, which are critical for its biological activity.
Prediction of Reactivity Descriptors
Based on the electronic properties derived from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). scirp.org
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap. scirp.org
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions.
These descriptors provide a quantitative framework for comparing the reactivity of different derivatives and for understanding the effects of substituents on the molecule's behavior. bath.ac.uknih.gov
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.
Given the structural motifs present in this compound, several biological targets investigated for related compounds are of interest.
Monoamine Oxidase (MAO): Benzo[b]thiophene derivatives have been studied as inhibitors of MAO, an enzyme implicated in neurodegenerative diseases. nih.govresearchgate.net
Cholinesterases (AChE/BChE): Benzothiophene-chalcone hybrids have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in Alzheimer's disease treatment. nih.gov
Serotonin (B10506) Receptors (5-HT1A): Benzo[b]thiophene derivatives have been evaluated for their affinity towards 5-HT1A serotonin receptors, which are involved in depression and anxiety. mdpi.com
Cyclooxygenase (COX) Enzymes: Isoxazole derivatives have been investigated as selective inhibitors of COX-2, a key target for anti-inflammatory drugs. nih.gov
RhoA/ROCK Pathway: Certain benzo[b]thiophene derivatives have been designed as anticancer agents targeting the RhoA/ROCK signaling pathway. nih.gov
Docking studies for these related compounds typically reveal key interactions, such as hydrogen bonds with specific amino acid residues (e.g., glutamic acid, tyrosine) and π-π stacking interactions between the aromatic rings of the ligand and residues like tryptophan or phenylalanine, which stabilize the ligand-protein complex. nih.gov
| Biological Target | Therapeutic Area | Key Interactions Observed for Related Compounds | Reference |
|---|---|---|---|
| Monoamine Oxidase (MAO-B) | Neurodegenerative Diseases | Interactions within the enzyme's binding site. | nih.gov |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Hydrogen bond with TYR337, π-stacking with TRP86. | nih.gov |
| Serotonin Receptor (5-HT1A) | Depression/Anxiety | Electrostatic interactions within the receptor binding pocket. | mdpi.com |
| Cyclooxygenase-2 (COX-2) | Inflammation | Ideal binding interactions within the secondary binding pocket. | nih.gov |
| RhoA/ROCK Pathway | Cancer | Specific binding patterns distinct from known inhibitors. | nih.gov |
Molecular Dynamics Simulations
extensive search of scientific literature and computational databases has revealed no specific molecular dynamics (MD) simulation studies conducted on the compound this compound. While computational methods are widely applied to understand the behavior of novel chemical entities, it appears that this particular molecule has not yet been the subject of such detailed in silico analysis.
Molecular dynamics simulations are powerful computational tools used to simulate the physical movements of atoms and molecules. This technique allows researchers to observe the conformational changes, interaction dynamics, and thermodynamic properties of a compound over time, providing valuable insights into its behavior at a molecular level.
Although MD simulations have been performed on various derivatives of both benzo[b]thiophene and isoxazole to explore their potential as therapeutic agents, the specific conjugate of these two moieties, this compound, remains uninvestigated in this regard. The absence of such studies means there is currently no data available on its dynamic structural properties, binding stability with biological targets, or solvent effects from this computational perspective.
Consequently, no research findings or data tables related to the molecular dynamics of this compound can be presented. Further research in this area would be necessary to elucidate the dynamic behavior and potential interactions of this compound.
Biological Activity and Mechanistic Insights in Vitro and Target Focused Studies
Anticancer Activity in Cellular Models
Derivatives of the benzo[b]thiophene and isoxazole (B147169) frameworks have demonstrated significant potential as anticancer agents through various mechanisms of action in preclinical studies.
Antiproliferative Effects against Human Cancer Cell Lines (e.g., MCF-7, A549, DU-145, HT-29, Leukemia Cells)
Compounds featuring the benzo[b]thiophene or isoxazole core have shown broad antiproliferative activity against a panel of human cancer cell lines. A series of novel thiophene (B33073) derivatives incorporating an isoxazole moiety was evaluated for in vitro anticancer activity against the human breast cancer cell line (MCF-7). researchgate.netresearchgate.net Several of these compounds exhibited potent cytotoxic activities, with some showing higher potency than the standard chemotherapeutic drug doxorubicin. researchgate.netresearchgate.net For instance, compound 13 (structure not specified) from the series showed an IC50 value of 9.39 µmol L–1 against MCF-7 cells. researchgate.net
Similarly, new imatinib (B729) analogs, which are tyrosine kinase inhibitors, were tested against A549 (lung cancer) and K562 (chronic myeloid leukemia) cell lines. nih.govnih.gov Certain fluorinated compounds demonstrated significantly greater potency than imatinib against the A549 cell line, with IC50 values as low as 6.4 μM. nih.gov Furthermore, other research has highlighted the dose-dependent proliferation inhibition of related heterocyclic compounds against cell lines such as HeLa (cervical cancer), Caco-2 (colorectal cancer), and MCF-7, with IC50 values ranging from 0.003 to 209.46 μg/mL. scielo.br
| Compound Class | Cell Line | Cancer Type | Reported Activity (IC50) | Reference |
|---|---|---|---|---|
| Thiophene-Isoxazole Derivatives | MCF-7 | Breast Cancer | 9.39 µmol L–1 | researchgate.net |
| Imatinib Analogs (e.g., 3c) | A549 | Lung Cancer | 6.4 µM | nih.gov |
| Imatinib Analogs | K562 | Leukemia | 35.8 µM | nih.gov |
| Benzoxazepine Derivatives | HeLa, A549, Caco-2, MCF-7 | Various | 0.003 - 209.46 μg/mL | scielo.br |
Modulation of Cellular Pathways (e.g., Tubulin Polymerization Inhibition, Cell Cycle Arrest)
A primary mechanism contributing to the anticancer effect of benzo[b]thiophene derivatives is the disruption of microtubule dynamics. nih.gov Microtubules are critical for cell division, and their inhibition is a validated strategy in cancer therapy. nih.gov A series of 2-(3',4',5'-trimethoxybenzoyl)-3-aminobenzo[b]thiophenes were found to be potent inhibitors of tubulin polymerization. nih.gov These compounds exhibited strong antiproliferative activity and were shown to significantly arrest K562 leukemia cells in the G2-M phase of the cell cycle, which is consistent with microtubule disruption. nih.gov
The lead compound in another series, 2-(4'-methoxyphenyl)-3-(3',4',5'-trimethoxybenzoyl)-6-methoxybenzo[b]thiophene , was identified as a new type of tubulin polymerization inhibitor. nih.govscispace.com This activity led to an increased mitotic index in CA46 Burkitt lymphoma cells, indicating that cells were unable to complete mitosis successfully. nih.gov Further studies on related tetrahydrobenzo[b]thieno[2,3-d]pyrimidines confirmed their action as colchicine-site microtubule targeting agents, potently inhibiting tubulin assembly. mdpi.com This inhibition of microtubule function ultimately triggers apoptosis (programmed cell death) in cancer cells. nih.gov
Kinase Inhibition Studies (e.g., c-Met, BRAF, FLT3, SIRT1)
The isoxazole moiety is a key feature in several potent kinase inhibitors. A series of compounds based on a 3-amino-benzo[d]isoxazole scaffold were designed and evaluated as inhibitors of the c-Met tyrosine kinase, a key target in non-small cell lung cancer. nih.gov This research led to the identification of multiple compounds with IC50 values against c-Met of less than 10 nM. nih.gov The most potent compound, 28a , displayed an enzymatic IC50 of 1.8 nM and a cellular IC50 of 0.18 μM on EBC-1 cells. nih.gov
Similarly, the FMS-like tyrosine kinase-3 (FLT3) is a target in acute myeloid leukemia (AML). drugbank.com A potent and selective FLT3 inhibitor, AC220 (Quizartinib) , features a N-(5-tert-butyl-isoxazol-3-yl)urea moiety. This compound was identified as one of the most potent and selective FLT3 inhibitors, demonstrating superior efficacy in preclinical models and advancing to clinical trials. drugbank.com
Selective Estrogen Receptor Antagonism Studies
For hormone-dependent cancers like certain types of breast cancer, targeting the estrogen receptor (ER) is a crucial therapeutic strategy. nih.gov Benzo[b]thiophene derivatives have been investigated as nonsteroidal estrogen antagonists. A number of 2-(4-hydroxyphenyl)benzo[b]thiophenes were shown to have significant binding affinities for the calf uterine estrogen receptor. nih.gov These compounds acted as partial estrogen antagonists and significantly inhibited the growth of hormone-sensitive MCF-7 breast cancer cells at concentrations of 1 microM and higher. nih.gov The antitumor effect in vivo was attributed primarily to this estrogen antagonism. nih.gov
More recent studies have focused on compounds combining both thiophene and isoxazole rings as agents targeting ERα. nih.gov A lead molecule, 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6) , exhibited potent and selective cytotoxicity against the MCF-7 cell line with an IC50 value of 1.91 μM. nih.gov In silico and mechanistic studies supported that the anti-breast cancer activity of this class of molecules proceeds by inhibiting ERα. nih.gov
Antimicrobial Activities (In Vitro)
In addition to anticancer properties, the benzo[b]thiophene-isoxazole scaffold has been explored for its potential to combat microbial infections.
Antibacterial Activity against Specific Bacterial Strains
Various derivatives of benzo[b]thiophene have been synthesized and tested for their in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.govmdpi.com In one study, 3-halobenzo[b]thiophene derivatives were evaluated using the broth microdilution method. nih.gov Cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes were particularly effective against Gram-positive bacteria, showing a low minimum inhibitory concentration (MIC) of 16 µg/mL. nih.gov
Another study focused on benzo[b]thiophene acylhydrazones as potential agents against multidrug-resistant Staphylococcus aureus (MRSA). mdpi.com The screening identified (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide as a promising hit, with an MIC of 4 µg/mL against both a reference S. aureus strain and two clinically isolated resistant strains. mdpi.com Other derivatives containing the benzo[b]thiophene core have also shown activity against strains such as Pseudomonas aeruginosa, with one compound demonstrating an MIC of 12.5 μg/mL, which was superior to the standard drug chloramphenicol. tubitak.gov.tr
| Compound Class | Bacterial Strain | Gram Type | Reported Activity (MIC) | Reference |
|---|---|---|---|---|
| Benzo[b]thiophene Acylhydrazones | Staphylococcus aureus (MRSA) | Gram-positive | 4 µg/mL | mdpi.com |
| Piperazine-Benzo[b]thiophene Derivatives | Pseudomonas aeruginosa | Gram-negative | 12.5 µg/mL | tubitak.gov.tr |
| 3-Halobenzo[b]thiophenes | Staphylococcus aureus | Gram-positive | 16 µg/mL | nih.gov |
| 3-Halobenzo[b]thiophenes | Enterococcus faecalis | Gram-positive | 16 µg/mL | nih.gov |
| Benzothiazole Derivatives | Escherichia coli | Gram-negative | 3.91 µg/mL | rsc.org |
Antifungal Activity against Specific Fungal Strains
No specific data from in vitro studies evaluating the antifungal activity of 3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine against specific fungal strains were found in the searched literature. While derivatives of benzo[b]thiophene are known to possess antifungal properties, research explicitly documenting the minimum inhibitory concentration (MIC) or minimum fungicidal concentration (MFC) of this particular compound is not available. nih.govnih.govresearchgate.net
Antiprotozoal Activity (e.g., against Trypanosoma brucei, Plasmodium falciparum)
There is no available research documenting the antiprotozoal efficacy of this compound. Screening results and half-maximal inhibitory concentration (IC50) values against protozoan parasites such as Trypanosoma brucei (the causative agent of African trypanosomiasis) and Plasmodium falciparum (a causative agent of malaria) for this specific compound have not been reported in the scientific literature. researchgate.netnih.govnih.gov
Enzyme and Receptor Modulation Studies
COX-1/COX-2 Inhibition
No studies were identified that investigated the inhibitory activity of this compound against cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2) enzymes. Consequently, data regarding its potency (IC50 values) and selectivity for these enzymes are not available. nih.govmdpi.comnih.gov
sPLA2 Inhibitory Activity
The inhibitory potential of this compound against secretory phospholipase A2 (sPLA2) has not been evaluated in any publicly available research.
Vanilloid Receptor (VR1/TRPV1) Ligand Binding
There are no published studies on the binding affinity or functional activity of this compound at the transient receptor potential vanilloid 1 (TRPV1), also known as the vanilloid receptor 1 (VR1). nih.govnih.gov
Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition (e.g., BRD4)
While other molecules containing an isoxazole scaffold have been investigated as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, no specific data exists for this compound. nih.govnih.gov Its ability to inhibit specific BET proteins like BRD4 has not been documented.
Based on a comprehensive search of available scientific literature, there is currently no specific public data for the compound "this compound" corresponding to the detailed outline requested. The search did not yield any in vitro studies, target-focused assays, or mechanistic insights related to this specific molecule's activity on Monoamine Oxidase (MAO-A/B) or Acetylcholinesterase (AChE).
Consequently, information regarding its structure-activity relationship (SAR), the impact of substituent variations, identification of pharmacophoric features, and exploratory molecular-level mechanistic studies is not available in the public domain. Research in the scientific community has focused on other derivatives of the benzo[b]thiophene scaffold, but the specific data required to generate the requested article on this compound could not be located.
Advanced Applications and Future Research Directions
Utilization as Building Blocks in Complex Molecule Synthesis
The structure of 3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine is primed for use as a versatile building block in the synthesis of more complex molecular architectures. Both the benzo[b]thiophene and isoxazole (B147169) moieties are well-established precursors in the construction of diverse and biologically active compounds. The reactive amine group on the isoxazole ring serves as a convenient handle for a variety of chemical transformations, including acylation, alkylation, and condensation reactions.
Researchers have utilized benzo[b]thiophene derivatives as foundational materials for synthesizing molecules with applications ranging from pharmaceuticals to organic electronics. smolecule.com For instance, derivatives of benzo[b]thiophene have been used to create potent antiseizure and antinociceptive agents. mdpi.com The synthesis often involves modifying the core structure to interact with specific biological targets. mdpi.com Similarly, the isoxazole ring is a key component in many synthetic strategies, valued for its ability to participate in various cycloaddition and ring-opening reactions, which allows for the creation of diverse molecular frameworks. mdpi.com
The combination of these two scaffolds in this compound offers a dual-functional platform. The benzo[b]thiophene portion can be functionalized to modulate electronic properties or to introduce specific binding motifs, while the isoxazol-5-amine (B86289) part can be elaborated to build larger, more complex structures. This makes the compound a valuable intermediate for generating libraries of novel compounds for drug discovery and other applications.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagent/Catalyst | Potential Product |
|---|---|---|
| N-Acylation | Acyl chloride/Base | N-acyl-3-(benzo[b]thiophen-3-yl)isoxazol-5-amine derivatives |
| N-Alkylation | Alkyl halide/Base | N-alkyl-3-(benzo[b]thiophen-3-yl)isoxazol-5-amine derivatives |
| Sulfonylation | Sulfonyl chloride/Base | N-sulfonyl-3-(benzo[b]thiophen-3-yl)isoxazol-5-amine derivatives |
| Buchwald-Hartwig Amination | Aryl halide/Palladium catalyst | N-aryl-3-(benzo[b]thiophen-3-yl)isoxazol-5-amine derivatives |
Development as Chemical Probes and Biosensors
The inherent photophysical properties of the benzo[b]thiophene core suggest that this compound and its derivatives could be developed as chemical probes and biosensors. Benzo[b]thiophene-containing compounds are known to exhibit fluorescence, a property that is fundamental to the design of molecular probes. These probes can be engineered to detect specific analytes, including metal ions, reactive oxygen species, and biomolecules, through mechanisms such as intramolecular charge transfer (ICT), which can lead to changes in fluorescence intensity or wavelength upon binding to the target. mdpi.com
For example, a fluorescent probe based on a benzo[1,2-b:6,5-b']dithiophene-4,5-diamine (BDTA) system has been successfully used for the real-time visual monitoring of phosgene (B1210022) gas with high sensitivity. mdpi.com The detection mechanism relies on the ICT effect, where the interaction with phosgene alters the electronic structure of the probe, causing a discernible change in its fluorescence. mdpi.com
Given these precedents, derivatives of this compound could be designed to function as fluorescent chemosensors. The amine group can be modified to introduce a specific recognition moiety for a target analyte. Upon binding, the electronic environment of the benzo[b]thiophene fluorophore would be perturbed, leading to a measurable optical response. Such probes could find applications in environmental monitoring, medical diagnostics, and cellular imaging.
Role as Privileged Scaffolds in Chemical Biology
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net Both the benzo[b]thiophene and isoxazole nuclei are considered privileged scaffolds due to their frequent appearance in a wide range of biologically active compounds. nih.govrsc.org The fusion of these two scaffolds in this compound creates a novel hybrid scaffold with significant potential in chemical biology and drug discovery.
The benzisoxazole scaffold, a close relative of the isoxazole ring system, is a cornerstone in the development of drugs with diverse therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents. rsc.org Its versatility stems from its ability to engage in various non-covalent interactions with biological macromolecules. nih.gov Similarly, the benzo[b]thiophene core is present in numerous compounds investigated for their potential as kinase inhibitors, anticancer agents, and antimicrobial compounds. smolecule.com Derivatives of a structurally related compound, benzo[b]thiophen-3-ol, have been identified as effective inhibitors of human monoamine oxidase (MAO), an important target in the treatment of neurodegenerative diseases. nih.govresearchgate.net
The combination of these two privileged structures in a single molecule suggests that this compound could serve as a template for the design of novel ligands targeting a variety of proteins and enzymes. The exploration of its derivatives could lead to the discovery of new therapeutic agents with unique mechanisms of action.
Table 2: Examples of Bioactive Compounds Containing Benzo[b]thiophene or Isoxazole Scaffolds
| Scaffold | Compound Class | Biological Activity |
|---|---|---|
| Benzo[b]thiophene | 2-Aroyl-benzo[b]thiophen-3-ols | Monoamine Oxidase (MAO) Inhibition uniroma1.it |
| Benzo[b]thiophene | Benzo[b]thiophene Acylhydrazones | Antimicrobial smolecule.com |
| Benzo[b]thiophene | Pyrrolidine-2,5-dione derivatives | Antiseizure and Antinociceptive mdpi.comnih.gov |
| Isoxazole | Spiropyrimidine-trione fused benzisoxazoles | Antibacterial nih.gov |
Potential in Materials Science
The field of materials science, particularly in the area of organic electronics, may also benefit from derivatives of this compound. Benzo[b]thiophene is a sulfur-containing heterocyclic compound that is isosteric to indole (B1671886), and its rigid, planar structure, along with its electron-rich nature, makes it an attractive building block for organic semiconductors. Thiophene (B33073) and its benzo-fused derivatives are known for their excellent charge-transport properties and have been extensively used in the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net
The electronic properties of the benzo[b]thiophene core can be fine-tuned through chemical modification. The introduction of the isoxazol-5-amine substituent provides a route to further modify the electronic characteristics of the molecule. For example, the amine group can be used to attach electron-withdrawing or electron-donating groups, thereby modulating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is crucial for optimizing the performance of organic electronic devices. While specific applications of this exact compound are not yet reported, the foundational properties of its core structure point to a promising future in materials science research. smolecule.com
Scope for Further Structural Modification and Scaffold Hopping
The chemical architecture of this compound offers extensive opportunities for further structural modification to explore new chemical space and optimize its properties for various applications. The primary amine group is a key site for derivatization, allowing for the introduction of a wide range of functional groups that can alter the molecule's solubility, lipophilicity, and biological activity.
Beyond simple derivatization, the concept of "scaffold hopping" can be applied to generate novel analogues. Scaffold hopping involves replacing a core molecular structure with a different one that maintains similar spatial arrangements of key functional groups, thus preserving or enhancing biological activity. For instance, the benzo[b]thiophene moiety could be replaced by other bicyclic aromatic systems such as indole, benzofuran, or quinoline (B57606) to investigate the impact of heteroatom substitution on the compound's properties.
Furthermore, the isoxazole ring itself can be a subject of modification. Different substitution patterns on the isoxazole ring or its replacement with other five-membered heterocycles like pyrazole, oxazole, or thiazole (B1198619) could lead to compounds with altered electronic distributions and steric profiles, potentially resulting in improved activity or selectivity for a particular biological target. These strategic modifications are essential for the rational design of new molecules in both medicinal chemistry and materials science.
Conclusion
Summary of Key Research Achievements
The exploration of heterocyclic compounds containing the benzo[b]thiophene moiety fused with other pharmacologically relevant rings, such as isoxazole (B147169), represents a significant endeavor in medicinal chemistry. Research into this chemical space, particularly concerning structures analogous to 3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine, has led to several key achievements. The benzo[b]thiophene scaffold is recognized as a "privileged structure" in drug discovery, largely due to its structural similarities with active biological compounds and its ability to bind with various enzymes and receptors. nih.govresearchgate.net
Key advancements have centered on the synthesis and biological evaluation of a wide array of benzo[b]thiophene derivatives. These efforts have successfully identified compounds with a broad spectrum of pharmacological activities. nih.govnih.gov The electron-rich sulfur atom and planar structure of the benzo[b]thiophene core are considered advantageous for enhancing binding affinity and improving the pharmacokinetic profiles of parent molecules. researchgate.net Investigations have established potent biological activities for this class of compounds across multiple therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and antidepressant applications. researchgate.netresearchgate.netnih.govunav.edu The fusion of the benzo[b]thiophene nucleus with other heterocyclic systems, like isoxazole, is a strategic approach aimed at modulating and enhancing this inherent bioactivity. researchgate.net
The table below summarizes the principal areas of successful research for the broader class of benzo[b]thiophene-based compounds.
| Research Area | Key Achievement |
| Antimicrobial Activity | Identification of derivatives with significant efficacy against multidrug-resistant bacteria, such as MRSA. nih.gov |
| Anticancer Potential | Synthesis of analogues demonstrating potent antiproliferative effects against various human cancer cell lines. researchgate.netmdpi.com |
| Anti-inflammatory Action | Discovery of compounds exhibiting anti-inflammatory properties comparable to standard drugs like diclofenac (B195802) sodium. researchgate.net |
| Neuroactive Properties | Development of derivatives acting as monoamine oxidase (MAO) inhibitors and anticonvulsants, indicating potential for treating neurodegenerative diseases and epilepsy. researchgate.netnih.govmdpi.com |
| Synthetic Methodologies | Establishment of diverse synthetic pathways, including transition metal-catalyzed and cyclization reactions, for creating functionalized benzo[b]thiophene derivatives. researchgate.netccspublishing.org.cn |
Outlook for Future Research in Benzo[b]thiophen-isoxazole Chemistry
The foundational research into benzo[b]thiophene-containing molecules has paved the way for more targeted and sophisticated future investigations, particularly for hybrid structures like benzo[b]thiophen-isoxazoles. The outlook for this chemical class is promising, with several clear avenues for continued exploration.
A primary future direction will be the rational design and synthesis of novel this compound analogues to conduct detailed Structure-Activity Relationship (SAR) studies. nih.gov Such studies are crucial for identifying the specific chemical modifications that enhance potency and selectivity for a desired biological target while minimizing off-target effects and potential toxicity. researchgate.net The isoxazole ring, in particular, offers multiple positions for substitution, providing a rich opportunity for chemical diversification.
Future research should also emphasize elucidating the precise mechanisms of action for the most potent compounds. While broad biological activities have been identified, a deeper understanding of how these molecules interact with specific enzymes, receptors, or cellular pathways is necessary for their progression as therapeutic candidates. mdpi.com The integration of computational biology, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, will be invaluable for screening virtual libraries, predicting binding interactions, and prioritizing compounds for synthesis, thereby accelerating the discovery of new drug leads. researchgate.netresearchgate.net
Furthermore, expanding the scope of biological screening for this class of compounds is warranted. Given the wide range of activities observed in parent benzo[b]thiophene derivatives, it is plausible that benzo[b]thiophen-isoxazole structures may possess novel activities in other therapeutic areas not yet explored, such as antiviral or antidiabetic applications. nih.govresearchgate.net The development of more efficient, cost-effective, and environmentally benign synthetic strategies will also remain a key objective to facilitate the broader investigation and potential commercialization of these promising compounds. ccspublishing.org.cn
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine, and what key intermediates are involved?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation. For example, derivatives are prepared by reacting 1-(3-(benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)ethan-1-one with substituted benzaldehydes (e.g., 2-chloro-, 3-fluoro-) in methanol under basic conditions (KOH) for 24 hours . Key intermediates include the acetylated benzo[b]thiophene precursor and the chalcone derivatives formed after aldol condensation. Purification involves silica gel chromatography with ethyl acetate/hexane gradients.
Q. How is the structural characterization of this compound performed using spectroscopic methods?
- Methodological Answer : Structural confirmation relies on:
- ¹H/¹³C NMR : Distinct signals for methoxy groups (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.8–8.2 ppm), and conjugated enone systems (δ ~7.5–8.5 ppm for α,β-unsaturated ketones) .
- HRMS : Molecular ion peaks matching calculated values (e.g., [M+H]⁺ for C₂₆H₂₂FO₄S: observed 449.1184 vs. calculated 449.1223) .
- IR Spectroscopy : Stretching vibrations for carbonyl groups (~1650 cm⁻¹) and C-S bonds (~680 cm⁻¹) .
Advanced Research Questions
Q. What are the challenges in optimizing cyclization steps during the synthesis of benzo[b]thiophene-isoxazole hybrids?
- Methodological Answer : Cyclization efficiency depends on:
- Acid Catalysts : Polyphosphoric acid or POCl₃ are critical for benzoxazole ring formation but may lead to side reactions (e.g., over-oxidation) if stoichiometry is unbalanced .
- Solvent Choice : Polar aprotic solvents (DMF) improve solubility of intermediates but require rigorous drying to avoid hydrolysis .
- Reaction Monitoring : TLC (silica gel, iodine visualization) is essential to track cyclization progress and minimize byproducts .
Q. How do base-induced rearrangements of isoxazolone derivatives affect the formation of heterocyclic compounds?
- Methodological Answer : Treatment of 3-arylaminoisoxazol-5(2H)-ones with triethylamine in ethanol induces rearrangements:
- Benzoxazole Derivatives : Form indole analogs via intramolecular cyclization (e.g., ethyl 2-(benzothiazol-2-yl)-3-(4-ethoxycarbonylphenyl)amino-5-oxo-2,5-dihydro-4-carboxylate rearranges to imidazobenzothiazoles) .
- Mechanistic Insight : The base deprotonates the isoxazolone, triggering nucleophilic attack and ring expansion. Side products arise if substituents sterically hinder cyclization .
Q. What discrepancies exist in reported antimicrobial activities of related compounds, and how can they be resolved?
- Methodological Answer : Variations in MIC values (e.g., 3d: MIC = 3 µg/mL vs. 3a: MIC = 12 µg/mL for Staphylococcus aureus) may stem from:
- Structural Modifications : Electron-withdrawing groups (e.g., -Cl, -F) enhance activity, while bulky substituents reduce membrane penetration .
- Assay Conditions : Standardize inoculum size (CFU/mL) and growth media (Mueller-Hinton agar vs. broth) to improve reproducibility .
- Resistance Mechanisms : Cross-test with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to identify pump-mediated resistance .
Notes for Experimental Design
- Synthetic Reproducibility : Use anhydrous solvents and inert atmospheres (N₂/Ar) for moisture-sensitive steps .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for bacteria) and validate results with triplicate experiments .
- Crystallography : For structural studies, grow single crystals via slow evaporation (methanol/CH₂Cl₂) and analyze with XRD (e.g., CCDC deposition for benzothiophene-tetrazole hybrids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
